![molecular formula C14H13N3O2 B268702 N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268702.png)
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide, also known as NIC, is a small molecule inhibitor that has shown potential in various scientific research applications. NIC is a derivative of isonicotinamide and has been synthesized using different methods.
Mechanism of Action
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide inhibits the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair, energy metabolism, and cellular signaling. By inhibiting NAMPT activity, this compound reduces the intracellular levels of NAD+, leading to cellular stress and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to reduce inflammation, oxidative stress, and insulin resistance. This compound has also been shown to improve glucose uptake and mitochondrial function in skeletal muscle cells.
Advantages and Limitations for Lab Experiments
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide is a potent inhibitor of NAMPT, making it a valuable tool for studying the role of NAD+ in cellular processes. However, this compound has limitations in terms of its specificity and selectivity. This compound has been shown to inhibit other enzymes involved in NAD+ biosynthesis, including nicotinamide riboside kinase (NRK) and nicotinamide mononucleotide adenylyltransferase (NMNAT). Therefore, caution should be exercised when interpreting the results of experiments using this compound.
Future Directions
For N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide research include the development of more specific and selective NAMPT inhibitors, the identification of biomarkers for predicting this compound response, and the evaluation of this compound in combination with other cancer therapies. Additionally, the role of NAD+ in aging and age-related diseases, such as Alzheimer's disease, is an area of active research, and this compound may have potential in this field.
Synthesis Methods
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide can be synthesized using various methods, including the reaction of isonicotinamide with 3-(methylamino)benzoyl chloride in the presence of a base. Another method involves the reaction of isonicotinamide with 3-(methylamino)benzoic acid in the presence of a coupling agent. The resulting product is then treated with a carbonylating agent to form this compound.
Scientific Research Applications
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has been extensively studied for its potential in cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[3-(methylcarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-15-13(18)11-3-2-4-12(9-11)17-14(19)10-5-7-16-8-6-10/h2-9H,1H3,(H,15,18)(H,17,19) |
InChI Key |
PNMZNUQZIFWAMY-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



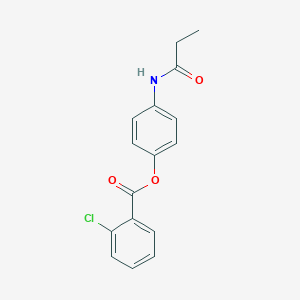
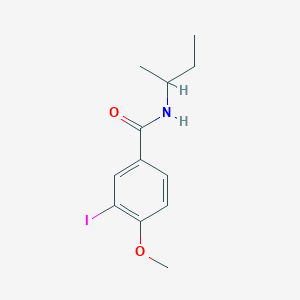
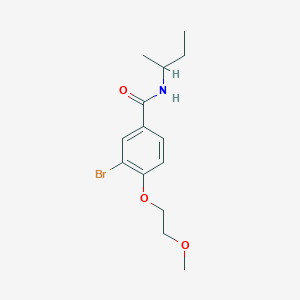
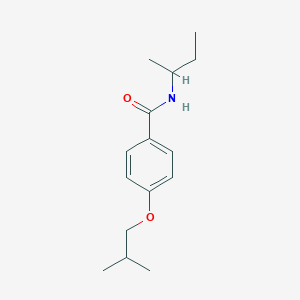
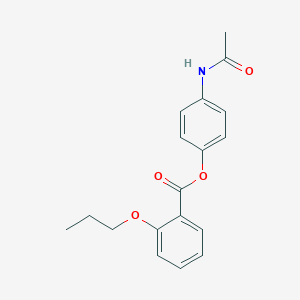
![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
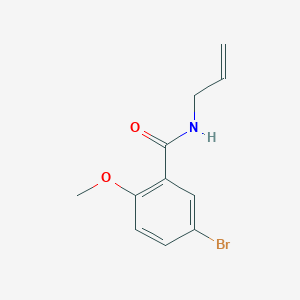
![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)
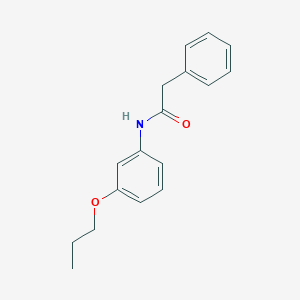
![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)